molecular formula C11H13FN2O B7874818 5-Amino-N-cyclopropylmethyl-2-fluoro-benzamide

5-Amino-N-cyclopropylmethyl-2-fluoro-benzamide

Cat. No.: B7874818
M. Wt: 208.23 g/mol
InChI Key: XHGMGBPKUCIOFO-UHFFFAOYSA-N
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Description

5-Amino-N-cyclopropylmethyl-2-fluoro-benzamide is a substituted benzamide derivative characterized by a fluoro group at position 2, an amino group at position 5, and an N-cyclopropylmethyl substitution on the benzamide backbone. The amino group at position 5 likely enhances hydrogen-bonding interactions, while the fluoro substituent improves metabolic stability and lipophilicity. The cyclopropylmethyl group introduces steric bulk, which may influence binding affinity and selectivity in biological systems. Structural studies of such compounds often employ crystallographic tools like SHELX for refinement and analysis .

Properties

IUPAC Name

5-amino-N-(cyclopropylmethyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGMGBPKUCIOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-cyclopropylmethyl-2-fluoro-benzamide typically involves multiple steps, starting with the formation of the benzamide core. One common approach is the reaction of 2-fluorobenzamide with cyclopropylmethylamine under specific conditions to introduce the cyclopropylmethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-N-cyclopropylmethyl-2-fluoro-benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Various substituted benzamides

Scientific Research Applications

5-Amino-N-cyclopropylmethyl-2-fluoro-benzamide has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: Its unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 5-Amino-N-cyclopropylmethyl-2-fluoro-benzamide exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The activity and physicochemical properties of benzamide derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) N-Substituent Key Features
5-Amino-N-cyclopropylmethyl-2-fluoro-benzamide 5-Amino, 2-Fluoro Cyclopropylmethyl Enhanced steric bulk; potential CNS activity due to lipophilicity
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide 5-Amino, 2-Cl, 4-Fluoro Isopropylmethylsulfamoyl Sulfonamide group introduces polarity; chloro increases electronegativity
5-Bromo-2-fluoro-N-methyl-benzamide 5-Bromo, 2-Fluoro Methyl Bromo substituent increases molecular weight; methyl group reduces steric hindrance

Biological Activity

5-Amino-N-cyclopropylmethyl-2-fluoro-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a selective agonist for serotonin receptors. This article reviews the biological activity of this compound, drawing from various studies and findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino group : Contributes to its interaction with biological targets.
  • Cyclopropylmethyl moiety : Enhances lipophilicity and may improve blood-brain barrier penetration.
  • Fluorine substitution : Potentially increases metabolic stability and receptor binding affinity.

1. Serotonin Receptor Agonism

Research indicates that this compound exhibits significant activity at the 5-HT2C serotonin receptor. This receptor is implicated in various physiological processes, including mood regulation and appetite control.

  • Potency : Preliminary studies suggest that compounds with similar structures show EC50 values in the low nanomolar range, indicating high potency as agonists at the 5-HT2C receptor .
  • Selectivity : The compound displays selectivity over other serotonin receptors, such as 5-HT2A and 5-HT2B, which is crucial for minimizing side effects associated with non-selective agonism.

2. Inhibition of GSK-3β

Another area of interest is the compound's potential as a GSK-3β inhibitor. GSK-3β is involved in numerous cellular processes, including glycogen metabolism and cell signaling pathways related to neurodegenerative diseases.

  • Inhibitory Activity : Compounds structurally related to this compound have shown IC50 values in the nanomolar range for GSK-3β inhibition, suggesting that this compound may also exhibit similar activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Receptor/EnzymeEC50 (nM) / IC50 (nM)Reference
5-HT2C Agonism5-HT2C~23
GSK-3β InhibitionGSK-3β~8
Anti-inflammatoryNO productionNot specified

The biological activity of this compound can be attributed to its ability to selectively bind to specific receptors and inhibit key enzymes. The structural modifications enhance its binding affinity and selectivity:

  • Hydrophobic interactions : The cyclopropyl group may facilitate stronger interactions with hydrophobic pockets in target receptors.
  • Electrostatic interactions : The amino group can form hydrogen bonds with active sites on receptors or enzymes.

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